OFET Electron Mobility: 0.55 cm²/V·s Achieved with CN-TFPA Derivative vs. Lower Mobility in Non-Fluorinated Analogs
In organic field-effect transistors (OFETs), the derivative CN-TFPA, which is based on the 3-[3,5-bis(trifluoromethyl)phenyl]acrylonitrile scaffold, achieved an electron mobility (μe) of up to 0.55 cm²/V·s. This performance is directly attributed to the electron-withdrawing nature and dense molecular packing facilitated by the 3,5-bis(trifluoromethyl)phenyl groups [1]. In contrast, comparable distyrylbenzene derivatives lacking this specific fluorination pattern typically exhibit significantly lower electron mobilities, often orders of magnitude less, as the electron affinity of the core is insufficient for efficient n-type transport [2].
| Evidence Dimension | Electron Mobility (μe) in OFET Devices |
|---|---|
| Target Compound Data | 0.55 cm²/V·s (for CN-TFPA derivative) |
| Comparator Or Baseline | Non-fluorinated or mono-fluorinated distyrylbenzene-based n-type semiconductors (class-level baseline) |
| Quantified Difference | Significant enhancement; non-fluorinated analogs typically exhibit much lower mobility (<0.01 cm²/V·s) |
| Conditions | Solution-processed OFETs using 2D crystalline layered films of CN-TFPA [1]. |
Why This Matters
For procurement in organic electronics R&D, this data confirms that the 3,5-bis(trifluoromethyl)phenyl moiety is a key structural determinant for achieving high electron mobility, a critical performance metric for n-channel transistors.
- [1] Park, S. K., et al. (2012). High-Performance n-Type Organic Transistor with a Solution-Processed and Exfoliation-Transferred Two-Dimensional Crystalline Layered Film. Chemistry of Materials, 24(16), 3263-3268. View Source
- [2] Usta, H., et al. (2019). n-Channel Semiconductor Materials for Organic Electronics. Chemical Reviews, 119(1), 3-67. View Source
